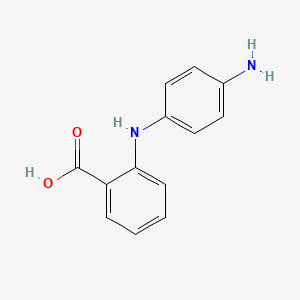

2-(4-Aminoanilino)benzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

41139-95-1 |

|---|---|

Molecular Formula |

C13H12N2O2 |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

2-(4-aminoanilino)benzoic acid |

InChI |

InChI=1S/C13H12N2O2/c14-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,14H2,(H,16,17) |

InChI Key |

UQBGXJCUJOULGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Route Development

Regioselective Functionalization Techniques

Once the 2-(4-aminoanilino)benzoic acid core is synthesized, further derivatization can be achieved through regioselective functionalization of its two distinct aromatic rings. The electronic properties of the substituents on each ring—the activating amino groups and the deactivating carboxylic acid group—govern the site of subsequent reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.compressbooks.pub The outcome is dictated by the directing effects of the existing substituents. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (arenium ion). minia.edu.eguci.edu

On the Aniline (B41778) Moiety: The aniline ring contains the secondary amine (-NH-), which is a powerful activating, ortho, para-directing group. The primary amino group (-NH2) is also strongly activating. Since the secondary amine is already substituted at its para position, electrophilic attack will be overwhelmingly directed to the two equivalent ortho positions (C2' and C6').

On the Benzoic Acid Moiety: This ring has two competing substituents: the ortho-aminoanilino group (-NH-Ar-NH2) and the meta-carboxylic acid group (-COOH). The aminoanilino group is strongly activating and ortho, para-directing, while the carboxylic acid is deactivating and meta-directing. minia.edu.eg The powerful activating effect of the amine will dominate the directing outcome. It will direct incoming electrophiles to the positions ortho and para to itself. The position para to the amine (C5) is the most likely site for substitution due to less steric hindrance compared to the ortho position (C3).

| Reaction | Electrophile (E+) | Predicted Major Product on Aniline Ring | Predicted Major Product on Benzoic Acid Ring |

|---|---|---|---|

| Halogenation | Br+, Cl+ | 2-(4-Amino-2,6-dihaloanilino)benzoic acid | 2-(4-Aminoanilino)-5-halobenzoic acid |

| Nitration | NO2+ | 2-(4-Amino-2-nitroanilino)benzoic acid | 2-(4-Aminoanilino)-5-nitrobenzoic acid |

| Sulfonation | SO3 | 2-(4-Amino-2-sulfoanilino)benzoic acid | 2-(4-Aminoanilino)-5-sulfobenzoic acid |

| Friedel-Crafts Alkylation | R+ | Generally avoided due to amine interference and polyalkylation | Generally avoided due to amine interference and ring deactivation |

Nucleophilic reactions on this compound primarily target the carboxylic acid functional group, although under specific conditions, nucleophilic substitution on the aromatic rings can be induced.

Nucleophilic Acyl Substitution: The carboxylic acid group is susceptible to nucleophilic acyl substitution. libretexts.orglibretexts.org This is not a direct addition to the carbonyl but a two-step addition-elimination mechanism that allows for the conversion of the carboxylic acid into various derivatives. libretexts.org Common transformations include:

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) to form an ester.

Amidation: Activation of the carboxyl group (e.g., to an acid chloride or with a coupling agent like DCC) followed by reaction with an amine to form an amide.

Acid Chloride Formation: Reaction with thionyl chloride (SOCl2) or oxalyl chloride to produce the corresponding acyl chloride, a highly reactive intermediate for further functionalization.

Nucleophilic Aromatic Substitution (SNAr): This reaction is generally difficult on electron-rich aromatic systems. dalalinstitute.com For SNAr to occur, the aromatic ring must be "activated" by the presence of one or more strong electron-withdrawing groups (like -NO2) positioned ortho or para to a good leaving group (like a halide). dalalinstitute.com Therefore, to functionalize the core structure of this compound via SNAr, it would first need to be modified, for example, by nitration (as described in EAS) and subsequent conversion of an amino group to a halide (e.g., via a Sandmeyer reaction).

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is pivotal in reducing the environmental impact of its production. Key to this is the development of synthetic routes that utilize less hazardous solvents and explore novel catalytic systems to improve energy efficiency. The primary methods for creating the diarylamine structure of this compound are variations of the Ullmann condensation and the Buchwald-Hartwig amination, which are increasingly being adapted to greener conditions.

Solvent-Free and Aqueous Medium Syntheses

The move away from volatile and often toxic organic solvents is a central tenet of green chemistry. For the synthesis of diarylamines like this compound, which would typically involve the coupling of a derivative of 2-aminobenzoic acid and a substituted aniline, research has focused on solvent-free conditions or the use of water as a solvent.

Aqueous Medium Syntheses: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully adapted to aqueous environments. rsc.orgacsgcipr.org This is often achieved through the use of water-soluble ligands or by creating micellar systems where the reaction can proceed. rsc.orgnih.gov For instance, the use of a designer surfactant can create nanomicelles in water that act as reactors for the water-insoluble reactants and catalyst. nih.gov This approach has been shown to be effective for a wide range of amines and aryl halides at mild temperatures (30 to 50°C), offering a greener alternative to traditional organic solvents like toluene (B28343) or dioxane. rsc.orgscispace.com

The Ullmann condensation, a copper-catalyzed reaction, has also been successfully performed in water. nih.gov In some cases, these aqueous methods can proceed without the need for additional ligands, simplifying the reaction setup and purification. nih.gov

Solvent-Free Syntheses: Running reactions neat, or without a solvent, represents another significant green advancement. acsgcipr.org Solvent-free Buchwald-Hartwig reactions have been reported for the coupling of aryl halides with secondary amines. acsgcipr.org These reactions, often facilitated by microwave irradiation or specific catalytic systems, can lead to high yields and reduced waste.

The following table summarizes representative green solvent systems for diarylamine synthesis, applicable to the production of this compound.

| Reaction Type | Solvent System | Catalyst System (Example) | Temperature (°C) | Key Advantages |

| Buchwald-Hartwig | Aqueous Micellar | [(cinnamyl)PdCl]2 / t-BuXPhos | 30 - 50 | High yields, broad substrate scope, low E-factor. rsc.org |

| Ullmann | Deep Eutectic Solvents | CuI (ligand-free) | 60 - 100 | Environmentally benign, recyclable media, mild conditions. nih.gov |

| Buchwald-Hartwig | Food-grade/Waste Oils | Pd precatalyst with specific ligands | Variable | Use of renewable and waste-stream solvents. acs.orguit.no |

| Ullmann | Water | CuO/oxalyl dihydrazide/ketone | RT - 100+ | Can proceed at room temperature with longer reaction times. nih.gov |

Photocatalytic and Electrocatalytic Methodologies

Harnessing light or electrical energy to drive chemical reactions offers a powerful green alternative to thermally driven processes. These methods can often proceed under ambient conditions, reducing energy consumption.

Photocatalytic Methodologies: Visible-light photoredox catalysis has emerged as a potent tool for forming C-N bonds. polyu.edu.hk These reactions can be initiated by the generation of radical species under mild conditions. polyu.edu.hk For the synthesis of diarylamines, dual catalytic systems, often combining a photocatalyst with a nickel or copper catalyst, have been developed. researchgate.netresearchgate.net For example, a system using a ruthenium-based photocatalyst and a nickel catalyst can couple aryl halides with anilines. researchgate.net Another approach involves the direct cross-dehydrogenative coupling between phenols and diarylamines using an organic photocatalyst, avoiding pre-functionalized starting materials. acs.org

Electrocatalytic Methodologies: Electrosynthesis provides another avenue for greener C-N bond formation by replacing chemical oxidants with electricity. researchgate.net Electrochemical methods have been developed for the oxidative cross-coupling of C-H and N-H bonds. researchgate.net These reactions can be conducted in an undivided cell without the need for a metal catalyst or stoichiometric chemical oxidants. researchgate.net This approach has been demonstrated for the synthesis of triarylamine derivatives from imidazopyridines and diarylamines, suggesting its potential applicability to the synthesis of this compound. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize the efficiency and cost-effectiveness of synthesizing this compound, rigorous optimization of reaction parameters is crucial. This involves careful selection of catalysts and ligands, as well as fine-tuning physical parameters like temperature and pressure.

Catalyst Screening and Ligand Design for Improved Efficiency

The choice of catalyst and ligand is paramount in both Buchwald-Hartwig and Ullmann reactions to achieve high yields and selectivity. wikipedia.orgresearchgate.net

Catalyst Screening: For Buchwald-Hartwig aminations, palladium-based catalysts are most common. numberanalytics.com The choice of the palladium precursor, such as Pd(OAc)2, Pd2(dba)3, or palladacycles, can significantly influence reaction outcomes. rsc.org In Ullmann-type reactions, copper(I) salts like CuI are frequently used. acs.org The screening of different metal sources and their oxidation states is a critical first step in optimization. For instance, in a study on Buchwald-Hartwig coupling in water, [(Cinnamyl)PdCl]2 was found to be a more effective catalyst than PdCl2, Pd(OAc)2, or Pd2(dba)3 when used with the t-BuXPhos ligand. rsc.org

Ligand Design: The ligand plays a crucial role in stabilizing the metal center, promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination), and influencing the substrate scope. nih.govlibretexts.org

For Buchwald-Hartwig Reactions: A wide variety of phosphine-based ligands have been developed. Sterically hindered biarylphosphine ligands, such as those developed by Buchwald, are highly effective for a broad range of substrates. numberanalytics.com The electronic and steric properties of the ligand must be matched to the specific substrates. For example, bidentate ligands like BINAP and Dppf were early breakthroughs that allowed for the efficient coupling of primary amines. wikipedia.org More recent generations of ligands, like BippyPhos, have shown unprecedented scope in the amination of challenging (hetero)aryl chlorides. nih.gov

For Ullmann Reactions: While some Ullmann reactions can proceed without a ligand, their addition can significantly accelerate the reaction. scispace.comacs.org Ligands such as 1,10-phenanthroline (B135089) and 2,2'-dipyridyl have been shown to be effective in copper-catalyzed N-arylations. acs.org A screening of eight different ligands for a model Ullmann condensation found that 2,2'-dipyridyl and 4,4'-dipyridyl provided the highest conversion in the shortest time. acs.org

The following table presents a selection of ligands and their typical applications in C-N cross-coupling reactions.

| Ligand Family | Metal | Reaction Type | Key Features & Applications |

| Biarylphosphines (e.g., t-BuXPhos) | Palladium | Buchwald-Hartwig | Highly effective for a wide range of aryl halides and amines; enables aqueous-phase catalysis. rsc.orgnumberanalytics.com |

| Ferrocene-based (e.g., Dppf, Josiphos) | Palladium | Buchwald-Hartwig | Bidentate ligands that improve reaction rates and yields, particularly for primary amines. wikipedia.orgnumberanalytics.com |

| N-Heterocyclic Carbenes (NHCs) | Palladium/Copper | Buchwald-Hartwig/Ullmann | Strong σ-donors that can stabilize the metal center; effective for coupling secondary amines. nih.govmdpi.com |

| Phenanthrolines/Dipyridyls | Copper | Ullmann | Accelerate copper-catalyzed aminations, often under milder conditions. scispace.comacs.org |

Temperature, Pressure, and Stoichiometry Effects on Reaction Outcomes

Beyond the catalyst system, the physical conditions of the reaction are critical variables that must be optimized.

Temperature: The required temperature for C-N coupling reactions can vary widely. While traditional Ullmann reactions often required very high temperatures (up to 210-260°C), modern catalytic systems have enabled these reactions to proceed at much milder temperatures, sometimes as low as room temperature. nih.govmdpi.com The optimal temperature is a balance between achieving a sufficient reaction rate and preventing the degradation of reactants, products, or the catalyst. For example, in a study on the Ullmann coupling of chlorobenzene, the yield increased significantly with temperature, reaching 99% at 100°C. mdpi.com

Pressure: While most lab-scale syntheses are conducted at atmospheric pressure, industrial applications may utilize elevated pressure, particularly when dealing with volatile reactants or when trying to increase the concentration of gaseous reactants like ammonia (B1221849). However, for the synthesis of this compound from non-volatile precursors, pressure is generally less of a critical parameter to optimize compared to temperature and stoichiometry.

Stoichiometry: The molar ratio of the reactants (the aryl halide and the amine), the base, and the catalyst loading all have a profound effect on the reaction outcome.

Base: The choice and amount of base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (t-BuOK), or potassium phosphate (B84403) (K3PO4) are commonly used in Buchwald-Hartwig reactions. numberanalytics.commdpi.com For Ullmann reactions, bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often employed. scispace.comnih.gov A screening of bases for an Ullmann reaction in a deep eutectic solvent showed that K2CO3, KOH, and t-BuOK were all effective. nih.gov

Catalyst Loading: From an economic and environmental standpoint, it is desirable to use the lowest possible catalyst loading. Modern catalytic systems have reduced catalyst loadings to mol% or even ppm levels. However, reducing the catalyst amount can sometimes necessitate longer reaction times or higher temperatures. Optimization studies often involve screening catalyst loadings to find the best balance between reaction efficiency and cost. For example, in one Ullmann reaction, reducing the CuI loading from 10 mol% to 5-7 mol% resulted in a significant drop in yield. nih.gov

Reactant Ratio: The stoichiometry of the coupling partners can be adjusted to drive the reaction to completion, especially if one of the starting materials is significantly more valuable than the other. Using a slight excess of the less expensive reactant is a common strategy.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a classical functional group that readily participates in reactions such as esterification, amidation, and decarboxylation.

The conversion of the carboxylic acid group into esters and amides is a fundamental strategy for derivatization. These reactions typically involve the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or an amine.

Esterification: The formation of esters from 2-(4-Aminoanilino)benzoic acid can be achieved through several established methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. More advanced methods utilize coupling agents to proceed under milder conditions. For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC), often accelerated by 4-dimethylaminopyridine (DMAP), is highly effective for synthesizing esters from carboxylic acids, including those with sensitive functionalities researchgate.net. A patent for the similar compound 2-hydroxy-4-amino-benzoic acid describes an effective esterification method with phenols by heating the mixture with phosphorus pentoxide google.com.

Amidation: Direct amidation with amines is also a crucial transformation. Catalytic systems, such as those using titanium tetrafluoride (TiF4), have been shown to effectively promote the direct formation of amides from carboxylic acids and amines in refluxing toluene (B28343) researchgate.net. Microwave-assisted DCC coupling has also emerged as a rapid and efficient method for generating amides from carboxylic acids and amino acid esters, often succeeding where standard conditions yield poor results nih.gov. Given the presence of the primary amino group in the molecule, chemoselective amidation of the carboxylic acid may require N-protection to prevent self-polymerization or other side reactions.

| Reaction Type | Method | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Esterification | DCC Coupling | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Alcohol | researchgate.net |

| Esterification | Phosphorus Pentoxide | P2O5, Phenol, Heat (>80°C) | google.com |

| Amidation | Microwave-Assisted DCC Coupling | DCC, Amine, Microwave irradiation | nih.gov |

| Amidation | Titanium Catalysis | TiF4 (5-10 mol%), Amine, Toluene (reflux) | researchgate.net |

The removal of the carboxylic acid group via decarboxylation is a significant transformation, though it can be challenging for aromatic carboxylic acids. Typically, these reactions require harsh conditions, such as high temperatures, due to the stability of the aryl-carboxyl bond nih.gov.

Recent advancements have enabled decarboxylation under milder conditions. For instance, a method for the decarboxylative hydroxylation of benzoic acids has been developed using a photoinduced, copper-catalyzed reaction at moderate temperatures (35 °C) nih.gov. This process involves a ligand-to-metal charge transfer that generates an aryl radical, which can then be functionalized nih.gov. While conventional thermal decarboxylation of benzoic acids often requires temperatures exceeding 140 °C, these newer catalytic methods represent a more synthetically viable pathway for modifying the aromatic core nih.gov. The specific conditions required for the decarboxylation of this compound would likely depend on the desired outcome, whether it be simple removal of the -COOH group or a decarboxylative coupling reaction.

Reactivity of the Primary Amino Group

The primary aromatic amino group (-NH2) is a potent nucleophile and a key site for a variety of chemical modifications, including acylation, alkylation, diazotization, and condensation reactions.

The lone pair of electrons on the nitrogen atom of the primary amino group makes it highly reactive towards electrophiles.

Acylation: The amino group readily reacts with acylating agents like acid chlorides and anhydrides to form stable amide derivatives.

Alkylation: N-alkylation can be achieved with alkyl halides. A particularly effective method for the N-alkylation of aminobenzoic acids is the Borch reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, such as 2-picoline borane complex nih.gov.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, a functional group prevalent in medicinal chemistry.

| Reaction Type | Electrophile | Product |

|---|---|---|

| Acylation | Acid Chloride (R-COCl) | Amide |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde (R-CHO) + Reducing Agent | Secondary Amine |

| Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | Sulfonamide |

Diazotization is a hallmark reaction of primary aromatic amines and serves as a gateway to a vast array of functional group transformations. The reaction involves treating the amine with nitrous acid (HNO2), typically generated in situ from sodium nitrite (NaNO2) and a strong mineral acid like HCl, at low temperatures (0–5 °C) researchgate.netrjptonline.org. This process converts the primary amino group of this compound into a highly reactive diazonium salt.

The resulting diazonium salt is a valuable synthetic intermediate. One of its most common applications is in azo coupling reactions, where it acts as an electrophile and attacks an electron-rich aromatic ring (the coupling component), such as a phenol or an aniline (B41778) derivative icrc.ac.ir. This reaction forms an azo compound, characterized by the -N=N- linkage, which are often intensely colored and used as dyes icrc.ac.ir. Research on p-aminobenzoic acid (PABA) has demonstrated its successful diazotization followed by coupling with reagents like 1-naphthylamine-7-sulphonic acid to form a stable, colored azo dye researchgate.netrjptonline.org. Furthermore, diazonium salts derived from aminobenzoic acids can undergo Sandmeyer reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring, replacing the original amino group scirp.org.

The primary amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases rjptonline.orgwikipedia.org. The reaction is typically acid-catalyzed and proceeds through a two-step mechanism. First, the nucleophilic amine adds to the electrophilic carbonyl carbon to form a tetrahedral intermediate called a hemiaminal or carbinolamine wikipedia.orgmdpi.com. In the second step, this intermediate undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the imine wikipedia.org.

This reaction is highly versatile, and studies have shown the successful synthesis of Schiff bases from 4-aminobenzoic acid with a range of aliphatic and aromatic aldehydes and ketones rjptonline.org. The reaction is reversible and is often driven to completion by removing the water formed during the reaction, for example, by azeotropic distillation wikipedia.org. The resulting Schiff bases are important ligands in coordination chemistry and are valuable intermediates for the synthesis of other organic compounds iarconsortium.org.

| Carbonyl Compound Type | Example | Product |

|---|---|---|

| Aromatic Aldehyde | Benzaldehyde | N-benzylidene derivative |

| Aliphatic Aldehyde | Acetaldehyde | N-ethylidene derivative |

| Aromatic Ketone | Acetophenone | N-(1-phenylethylidene) derivative |

| Aliphatic Ketone | Acetone | N-propan-2-ylidene derivative |

Reactivity of the Secondary Amine Linkage

The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the secondary amine nitrogen. While specific studies on this compound are not prevalent, the principles of N-alkylation of diarylamines and amino acids are well-established. Typical methods employ an alkylating agent in the presence of a base. The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity. A common approach for the N-methylation of N-acyl amino acids, for example, utilizes sodium hydride as the base with methyl iodide as the alkylating agent. This method could be adapted for the target molecule, although care must be taken to account for the acidic proton of the carboxylic acid and the primary amine.

N-Acylation: The introduction of an acyl group (R-C=O) onto the secondary amine nitrogen is another fundamental transformation. This reaction typically proceeds by treating the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). These reagents contain a highly electrophilic carbonyl carbon that is readily attacked by the nucleophilic nitrogen of the amine. For instance, the acylation of related aminobenzoic acid structures has been successfully achieved, converting the amino group into an amide linkage. This transformation is significant as it can moderate the activating effect of the amino group in electrophilic aromatic substitution reactions.

| Reaction Type | Typical Reagents | Product Functional Group |

| N-Alkylation | Alkyl halides (e.g., CH₃I), Base (e.g., NaH) | Tertiary Amine |

| N-Acylation | Acyl chlorides (e.g., CH₃COCl), Acid Anhydrides | Amide |

The structure of this compound, which is a substituted N-phenylanthranilic acid, is ideally suited for intramolecular cyclization to form heterocyclic systems. The most prominent of these reactions is the acid-catalyzed cyclodehydration to yield acridone (B373769) derivatives.

This transformation is a type of intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. The carboxylic acid is activated by a strong acid catalyst, which then allows the carbonyl carbon to act as an electrophile. This electrophile attacks the electron-rich aniline ring, leading to the formation of the tricyclic acridone core with the elimination of a water molecule. A variety of catalysts and conditions have been employed for the cyclization of N-phenylanthranilic acids. uwindsor.caorganic-chemistry.org

Commonly used catalysts include:

Concentrated Sulfuric Acid (H₂SO₄) organic-chemistry.orgwikipedia.org

Polyphosphoric Acid (PPA) organic-chemistry.orgharvard.edu

Phosphorus Pentoxide (P₂O₅) organic-chemistry.org

Phosphoryl Chloride (POCl₃) organic-chemistry.org

Iron(II) Triflate (Fe(OTf)₂) uwindsor.ca

The reaction typically requires heating to proceed efficiently. For example, heating N-phenylanthranilic acid in concentrated sulfuric acid on a water bath is a classic method for synthesizing acridone. wikipedia.org The choice of catalyst can influence the reaction yield and conditions, with modern methods seeking milder and more efficient alternatives. uwindsor.ca

| Catalyst | Typical Conditions | Product Type |

| Concentrated H₂SO₄ | Heating (e.g., 100°C) | Acridone |

| Polyphosphoric Acid (PPA) | Heating | Acridone |

| Fe(OTf)₂ / DCME | Room Temperature | Acridone |

Electrophilic and Nucleophilic Aromatic Reactivity of Benzene Rings

The two benzene rings of this compound are subject to electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the substituents. The aniline-derived ring is activated by both the primary and secondary amino groups, while the benzoic acid-derived ring is deactivated by the carboxylic acid group but activated by the secondary amine.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.orgwikipedia.orgbaranlab.org

In this compound, several functional groups could potentially act as DMGs:

Carboxylic Acid: After deprotonation by the organolithium base, the resulting carboxylate is a powerful DMG.

Secondary Amine: The secondary amine, particularly after deprotonation to form an amide anion, is also a known DMG.

Primary Amine: The primary amino group can also direct metalation, although it is generally considered a weaker DMG compared to a carboxylate or an amide.

The regioselectivity of a DoM reaction on this molecule would be complex. Lithiation would likely be directed by the strongest DMG, the carboxylate group, to the ortho position on the benzoic acid ring (C3 position). However, the acidity of the N-H protons on the primary and secondary amines, as well as the carboxylic acid proton, means that multiple equivalents of a strong base like n-butyllithium would be required to achieve ring deprotonation. Competition between different directing groups would need to be carefully managed to achieve selective functionalization.

Halogenation: The benzene rings of this compound are highly activated towards electrophilic halogenation (e.g., bromination or chlorination) due to the powerful ortho-, para-directing effects of the primary and secondary amino groups. libretexts.orgopenstax.org This high reactivity can make selective monohalogenation challenging, often leading to polysubstituted products. openstax.org For instance, the reaction of aniline with bromine water rapidly yields 2,4,6-tribromoaniline. openstax.org A similar outcome would be expected for the aniline ring of the target molecule. To control the reaction and achieve selective monohalogenation, the activating effect of the amino groups can be moderated by converting them to amide groups (e.g., through N-acylation). openstax.org The less-activating amide group still directs ortho- and para-, but allows for more controlled substitution.

Nitration: Direct nitration of highly activated arylamines with standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) is often problematic. The strongly oxidizing conditions can lead to the destruction of the aromatic ring, resulting in the formation of tarry by-products. libretexts.org Furthermore, the basic amino groups can be protonated under the acidic reaction conditions, forming anilinium ions. The -NH₃⁺ group is a strong deactivating, meta-directing group, which would alter the expected regioselectivity. To circumvent these issues, the amino groups are typically protected via acetylation. The resulting acetamide is less basic and less activating, allowing for a more controlled nitration that proceeds with good yield, typically at the para position relative to the amide group. libretexts.org

Mechanistic Elucidation of Key Transformations

The key transformations of this compound are governed by well-understood reaction mechanisms in organic chemistry.

The intramolecular cyclization to form acridones is a classic example of an electrophilic aromatic substitution reaction. The mechanism involves several steps:

Activation of the Carboxylic Acid: In the presence of a strong acid (e.g., H₂SO₄ or PPA), the carbonyl oxygen of the carboxylic acid is protonated. This enhances the electrophilicity of the carbonyl carbon.

Intramolecular Electrophilic Attack: The activated carbonyl group is attacked by the π-electrons of the electron-rich aniline ring, typically at the position ortho to the secondary amine linkage. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

Rearomatization: A proton is lost from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

Dehydration: A final dehydration step, facilitated by the acidic conditions and heat, leads to the formation of the stable, conjugated tricyclic acridone system.

The synthesis of the this compound backbone itself is often accomplished via an Ullmann condensation . This is a copper-catalyzed nucleophilic aromatic substitution reaction. chemicalbook.com The mechanism is thought to involve the formation of an organocopper intermediate. A plausible sequence involves the oxidative addition of an aryl halide to a Cu(I) species, followed by reaction with the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.

In-Depth Mechanistic Analysis of this compound Reveals Complex Reactivity Patterns

Detailed computational and experimental investigations into the chemical behavior of this compound have elucidated key aspects of its reactivity, offering valuable insights for synthetic chemists. However, specific kinetic studies, including reaction rate determinations and comprehensive transition state analyses with energy profiles for this particular compound, remain areas requiring further exploration in the scientific literature.

The reactivity of this compound is governed by the interplay of its three main functional groups: the carboxylic acid, the secondary amine bridge, and the primary aromatic amine. The electronic properties of the benzene rings further influence the reactivity of these groups. Mechanistic investigations into related compounds often involve a combination of kinetic studies to determine reaction rates and computational chemistry to model transition states and energy profiles.

Kinetic studies are crucial for understanding the factors that influence the speed of a chemical reaction. For a compound like this compound, such studies would typically involve systematically varying the concentrations of reactants, temperature, and catalysts to determine the rate law and activation parameters of a specific transformation.

For instance, in reactions involving the carboxylic acid group, such as esterification or amidation, kinetic studies would reveal the order of the reaction with respect to the acid, the alcohol or amine, and any catalyst employed. This information helps in proposing a plausible reaction mechanism. Similarly, reactions at the amino groups, such as acylation or alkylation, can be kinetically monitored to understand their relative nucleophilicity and the steric hindrance effects.

While specific rate constants for reactions of this compound are not documented in the searched literature, related studies on the oxidation of para-aminobenzoic acid (PABA) have shown that the reaction is first order with respect to both the oxidant and the substrate. Such studies provide a methodological basis for how the kinetics of reactions involving this compound could be investigated.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (mol/L) | [Reagent B] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁴ |

This table is illustrative and does not represent actual experimental data.

Computational chemistry offers powerful tools to investigate reaction mechanisms at a molecular level. Transition state analysis involves locating the highest energy point along the reaction coordinate, which corresponds to the transition state structure. The energy of this state, relative to the reactants, determines the activation energy of the reaction.

For this compound, computational studies could model various potential reaction pathways. For example, in an electrophilic aromatic substitution reaction, calculations could determine the preferred site of attack (on which of the two aromatic rings) by analyzing the energies of the possible intermediates and transition states. The energy profile for such a reaction would map the energy changes as the reactants are converted into products, passing through the transition state.

Modern computational methods, such as Density Functional Theory (DFT), are frequently used to calculate the geometries and energies of reactants, products, and transition states. These calculations can provide detailed insights into the bonding changes that occur during a reaction and can help to rationalize experimentally observed reactivity and selectivity. While specific energy profiles for reactions of this compound were not found, computational studies on similar molecules, like the reaction of 4-methyl aniline with hydroxyl radicals, have successfully elucidated reaction mechanisms and kinetics.

Derivatization and Structural Modification Strategies

Synthesis of Esters and Amides of the Carboxylic Acid

The carboxylic acid moiety (-COOH) is a primary site for derivatization through esterification and amidation reactions. These modifications are fundamental in altering the compound's solubility, polarity, and biological activity.

Esterification: Esters of 2-(4-Aminoanilino)benzoic acid can be synthesized through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (R-OH) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product by removing water. Another method involves converting the carboxylic acid to its more reactive acyl chloride, which then readily reacts with an alcohol. google.com

Amidation: The synthesis of amides from this compound can be achieved by direct condensation with a primary or secondary amine (R'R''NH). This transformation often requires the use of coupling agents to activate the carboxylic acid. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nih.gov Alternatively, the carboxylic acid can be converted to its acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. researchgate.net This two-step process is highly efficient for forming the amide bond. For instance, N-(4-aminophenyl)-substituted benzamides have been successfully synthesized by reacting acyl chlorides with p-nitroaniline, followed by the reduction of the nitro group. researchgate.net

| Derivative Type | General Structure | R-Group (Example) | Synthetic Method |

| Ester | Methyl, Ethyl, Benzyl | Fischer Esterification | |

| Amide | Phenyl, Alkyl, Heterocycle | Coupling Agent (EDC/HOBt) |

N-Substituted Derivatives of the Primary and Secondary Amino Groups

The presence of both a primary (-NH₂) and a secondary (-NH-) amino group offers extensive opportunities for N-substitution, including alkylation, arylation, and the construction of heterocyclic systems. The primary amine is generally more nucleophilic and thus more reactive than the secondary amine, which can allow for selective modification under controlled conditions.

N-Alkylation: Alkyl groups can be introduced onto the nitrogen atoms via nucleophilic substitution reactions with alkyl halides (R-X) in the presence of a base. google.com The choice of base and reaction conditions can influence the degree and site of alkylation. Direct alkylation of similar arylacetic acids has been achieved with high enantioselectivity using chiral lithium amides. nih.gov Furthermore, visible light-driven dual catalytic systems have been developed for the N-alkylation of various anilines directly with carboxylic acids, bypassing the need for pre-activation. nih.gov

N-Arylation: The introduction of aryl groups is commonly achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds between aryl halides or triflates and amines. wikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups. Another established method is the Ullmann condensation, which uses a copper catalyst to couple an aryl halide with an amine, typically at higher temperatures. wikipedia.orgorganic-chemistry.org The Goldberg reaction, a variant of the Ullmann condensation, is specifically used for synthesizing N-phenylanthranilic acid derivatives from anilines and o-halobenzoic acids. wikipedia.org

| Modification | Reagents | Catalyst (if any) | Resulting Group |

| N-Alkylation | Alkyl halide (e.g., CH₃I) + Base | None | -NHCH₃, -N(CH₃)₂ |

| N-Arylation | Aryl halide (e.g., C₆H₅Br) + Base | Palladium or Copper | -NH(C₆H₅) |

The structure of this compound is an ideal precursor for the synthesis of fused heterocyclic systems, particularly acridones. Intramolecular cyclocondensation of N-phenylanthranilic acids is a classic and direct method for preparing the acridone (B373769) core structure. juniperpublishers.com

This reaction, known as the Bernthsen acridine (B1665455) synthesis, is typically promoted by heating the N-phenylanthranilic acid derivative in the presence of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA). orgsyn.org The acid protonates the carbonyl oxygen, making the carboxyl carbon more electrophilic and susceptible to intramolecular attack by the electron-rich phenyl ring of the aniline (B41778) moiety. Subsequent dehydration leads to the formation of the tricyclic acridone skeleton. This strategy has been employed to create a variety of substituted acridones by starting with appropriately substituted N-phenylanthranilic acid precursors. juniperpublishers.com

Halogenated and Nitro-Substituted Derivatives

Electrophilic aromatic substitution reactions can be used to introduce halogen (F, Cl, Br, I) or nitro (-NO₂) groups onto the aromatic rings of this compound. The regioselectivity of these substitutions is dictated by the directing effects of the existing substituents.

The amino groups (-NH₂ and -NH-) are powerful activating, ortho-, para-directing groups, while the carboxylic acid group (-COOH) is a deactivating, meta-directing group. byjus.comquora.com In electrophilic aromatic substitution, the activating effect of the amino groups will overwhelmingly direct incoming electrophiles to the positions ortho and para relative to them. byjus.com Therefore, substitution is expected to occur primarily on the aminophenyl ring (A-ring) at the positions ortho to the primary amine, and on the anthranilic acid ring (B-ring) at the position para to the secondary amine.

Halogenation: Direct halogenation using reagents like Br₂ or Cl₂ can lead to multiple substitutions due to the high activation of the rings by the amino groups. More controlled, regioselective halogenation can be achieved using milder reagents or enzymatic methods. For example, flavin-dependent halogenase enzymes have been shown to regioselectively halogenate N-phenylanthranilic acid. nih.gov

Nitration: Nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). Due to the activating nature of the amino groups, the reaction must often be carried out at low temperatures to prevent over-substitution and oxidative side reactions. The substitution pattern will follow the ortho-, para-directing influence of the amino groups.

| Reaction | Reagent | Expected Substitution Position (Major) |

| Bromination | Br₂ / FeBr₃ | Ortho to -NH₂ on A-ring; Para to -NH- on B-ring |

| Nitration | HNO₃ / H₂SO₄ | Ortho to -NH₂ on A-ring; Para to -NH- on B-ring |

Incorporation into Polymeric Architectures

The bifunctional nature of this compound, possessing both nucleophilic amino groups and an electrophilic carboxylic acid group, makes it a suitable AB-type monomer for the synthesis of aromatic polyamides (aramids) through condensation polymerization.

To be used in polycondensation, the carboxylic acid group of the monomer typically requires activation to facilitate amide bond formation under practical conditions. A common strategy is to convert the carboxylic acid into a more reactive acyl chloride. This is achieved by reacting the monomer with thionyl chloride (SOCl₂). During this process, the amino groups are concurrently converted to their hydrochloride salts, which protects them from unwanted side reactions and deactivation.

The resulting monomer, 2-(4-aminoanilino)benzoyl chloride hydrochloride, can then undergo self-condensation polymerization. The reaction is typically carried out via a low-temperature solution polycondensation method. The monomer is dissolved in an aprotic polar solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), often containing a salt like lithium chloride (LiCl) to enhance solubility and prevent polymer precipitation. A base, such as pyridine (B92270) or triethylamine, is added to neutralize the HCl generated during the reaction, allowing the polymerization to proceed and form a high molecular weight aromatic polyamide. nih.govntu.edu.tw The resulting polymers are expected to exhibit high thermal stability and mechanical strength, characteristic of aramids. nih.gov

Grafting and Cross-linking Approaches

The unique structure of this compound, featuring a carboxylic acid group, a secondary amine, and a primary aromatic amine, presents multiple opportunities for its integration into macromolecular architectures through grafting and cross-linking strategies. These approaches are employed to modify the surface properties of polymers or to create robust, three-dimensional polymer networks with tailored characteristics.

Grafting Strategies:

Grafting involves the covalent attachment of molecules onto a polymer backbone or surface. The functional groups on this compound can be utilized for grafting in several ways:

"Grafting to" Method: In this approach, a pre-existing polymer chain is reacted with this compound. For instance, the primary or secondary amine of the molecule can react with polymers containing electrophilic groups such as acyl chlorides, epoxides, or isocyanates. Conversely, the carboxylic acid group can be activated to react with polymers bearing hydroxyl or amine functionalities, forming ester or amide linkages. A notable example of a similar principle is the grafting of p-aminobenzoic acid (PABA) onto a poly(ε-caprolactone)-poly(ethylene glycol)-poly(ε-caprolactone) copolymer, which was achieved using click chemistry. acs.orgnih.gov This method allows for the introduction of the specific properties of the aminoanilino benzoic acid moiety onto the surface of a material.

"Grafting from" Method: This technique involves initiating a polymerization reaction from the surface of a substrate that has been pre-functionalized with a molecule capable of initiating polymerization. This compound could be first immobilized onto a surface, and its functional groups (e.g., the primary amine) could be chemically modified to act as an initiator for a polymerization process, such as atom transfer radical polymerization (ATRP) or ring-opening polymerization (ROP).

Cross-linking Approaches:

Cross-linking involves the formation of covalent bonds that link one polymer chain to another, resulting in a network structure. The bifunctional or trifunctional nature of this compound makes it a potential candidate as a cross-linking agent.

The primary and secondary amino groups, along with the carboxylic acid group, can participate in reactions with complementary functional groups on polymer chains. For instance, in a system containing a polymer with epoxy groups, both the amino groups and the carboxylic acid group of this compound could react, forming a cross-linked network. A patented process describes the use of aminobenzoic acid compounds in combination with a water-dispersible aldehyde to create cross-linked gels of water-soluble polymers, which are stable at elevated temperatures. google.com This demonstrates the utility of aminobenzoic acids in forming stable, cross-linked polymeric materials for applications such as in enhanced oil recovery. google.com

| Polymer System | Grafting/Cross-linking Moiety | Method | Outcome/Application | Reference |

| Poly(ε-caprolactone)-poly(ethylene glycol) | p-Aminobenzoic acid (PABA) | "Grafting to" via click chemistry | Formation of nanoparticles with altered physicochemical properties. | acs.orgnih.gov |

| Polyethylene (B3416737) (PE) | Benzoic Acid | Alkylation grafting | Improved surface affinity to polar substances. | mdpi.com |

| Water-soluble polymers (e.g., acrylamide-containing polymers) | Aminobenzoic acid compounds and an aldehyde | Cross-linking | Formation of stable cross-linked gels for high-temperature applications. | google.com |

| Novolacs | p-Aminobenzoic acid | Covalent grafting followed by polymerization of aniline | Development of a conductive adhesive. | frontiersin.org |

Synthesis of Heterocyclic Scaffolds Utilizing this compound as a Precursor

This compound is an N-aryl derivative of anthranilic acid, a well-established precursor for the synthesis of a wide variety of heterocyclic compounds. Its structure is particularly well-suited for intramolecular cyclization reactions to form fused heterocyclic systems, most notably quinazolinones and acridones. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis of Quinazolinone Derivatives:

The quinazolinone ring system can be readily synthesized from anthranilic acid derivatives. A common method involves the acylation of the amino group followed by cyclization. In the case of this compound, the secondary amine would be the site of acylation.

A general and widely employed route proceeds via a benzoxazinone (B8607429) intermediate. nih.govnih.gov The synthesis would involve the following conceptual steps:

Acylation: Reaction of this compound with an acyl chloride or acid anhydride (B1165640) (e.g., acetic anhydride) would lead to the N-acylated derivative.

Cyclization to Benzoxazinone: Subsequent heating, often with a dehydrating agent like acetic anhydride, would promote intramolecular cyclization to form a 3,1-benzoxazin-4-one derivative.

Reaction with an Amine: The benzoxazinone intermediate can then be treated with ammonia (B1221849) or a primary amine to yield the corresponding 4(3H)-quinazolinone. If the goal is to incorporate the existing 4-aminophenyl group into the final structure in a different capacity, alternative synthetic strategies starting from simpler anthranilic acid derivatives might be employed. mdpi.comtandfonline.com

Synthesis of Acridone Derivatives:

The N-phenylanthranilic acid core of this compound is the direct precursor to the acridone scaffold. The synthesis of acridone from N-phenylanthranilic acid is a classic example of an intramolecular Friedel-Crafts-type acylation.

The typical procedure involves the cyclization of the N-phenylanthranilic acid derivative in the presence of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA). orgsyn.orgjocpr.comjuniperpublishers.com The reaction proceeds as follows:

Protonation: The strong acid protonates the carbonyl group of the carboxylic acid, activating it towards nucleophilic attack.

Intramolecular Cyclization: The electron-rich aniline ring (the 4-aminophenyl moiety) attacks the activated carbonyl carbon, leading to the formation of a new six-membered ring.

Dehydration and Tautomerization: Subsequent dehydration and tautomerization yield the stable, conjugated acridone ring system.

The presence of the amino group on the phenyl ring of this compound would be expected to influence the regioselectivity of the cyclization and the reactivity of the resulting acridone derivative.

| Heterocyclic Scaffold | General Precursor | Key Reagents/Conditions | General Mechanism | Reference |

| Quinazolinone | Anthranilic Acid Derivative | 1. Acyl chloride/anhydride 2. Dehydrating agent (e.g., Acetic Anhydride) 3. Amine/Ammonia | Acylation, cyclization to a benzoxazinone intermediate, followed by reaction with an amine. | nih.govnih.gov |

| Acridone | N-Phenylanthranilic Acid | Concentrated H₂SO₄ or Polyphosphoric Acid (PPA), heat | Acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution) followed by dehydration. | orgsyn.orgjocpr.com |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. For a molecule like 2-(4-Aminoanilino)benzoic acid, a DFT study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

Such calculations would yield valuable information about the molecule's electronic structure, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating a more reactive species. The analysis would also provide a map of electron density distribution, highlighting regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT Output for this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -5.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 4.3 eV | Indicator of chemical reactivity and electronic stability. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT studies for this compound are not available.

Ab initio (Latin for "from the beginning") calculations are based on first principles of quantum mechanics without the use of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to predict the ground state properties of a molecule. These calculations would determine the optimized molecular geometry of this compound, providing precise values for bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This information is fundamental for understanding the molecule's three-dimensional structure.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

The structure of this compound features several rotatable single bonds, particularly the C-N bond linking the two aniline (B41778) rings and the C-C bond connecting the benzoic acid group. The relative orientation of these groups is defined by torsional (or dihedral) angles. A theoretical study would involve systematically rotating these bonds and calculating the energy at each step to generate a potential energy surface. This analysis would identify the most stable conformers (energy minima) and the transition states between them. The energy difference between a minimum and a transition state is the rotational barrier, which determines how easily the molecule can switch between different conformations. For similar biphenyl (B1667301) systems, rotational barriers can range from a few to over 10 kJ/mol.

The presence of amino (-NH2), carboxylic acid (-COOH), and secondary amine (-NH-) groups allows this compound to participate in both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding. A computational analysis would identify the possible hydrogen bond donors and acceptors and calculate the geometric parameters and energies of these bonds. In the solid state, carboxylic acids commonly form strong O-H···O hydrogen-bonded dimers. The amino groups can also form N-H···O or N-H···N bonds, leading to complex three-dimensional networks that significantly influence the crystal packing and physical properties of the compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. An MD simulation would model the movements of the atoms in this compound over time by solving Newton's equations of motion. This approach provides insights into the molecule's dynamic flexibility, conformational changes at different temperatures, and interactions with its environment, such as a solvent. For example, an MD simulation in water could reveal how water molecules form a hydration shell around the solute, the stability of intermolecular hydrogen bonds, and the average conformation of the molecule in solution.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(4-Aminoanilino)benzoic acid in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the intricate network of covalent bonds and spatial proximities within the this compound molecule.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between adjacent protons on the aromatic rings, aiding in the assignment of signals within the same spin system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This is instrumental in assigning the ¹³C signals based on the already assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to four bonds. This technique is crucial for identifying connectivity across quaternary carbons (carbons with no attached protons), such as the carboxylic acid carbon and the carbons involved in the aniline (B41778) linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule in solution, for instance, the spatial relationship between the protons of the two aromatic rings.

Table 1: Expected 2D NMR Correlations for this compound

| 2D NMR Technique | Correlated Nuclei | Information Gained |

| COSY | ¹H - ¹H | Identifies adjacent protons on the benzoic acid and aniline rings. |

| HSQC | ¹H - ¹³C (¹J) | Connects protons to their directly attached carbons. |

| HMBC | ¹H - ¹³C (²⁻⁴J) | Establishes connectivity across the molecule, including through the amine bridge and to the carboxyl group. |

| NOESY | ¹H - ¹H (through space) | Reveals spatial proximity between protons on the different aromatic rings, indicating the molecule's conformation. |

Solid-State NMR for Polymorphic Forms and Supramolecular Interactions

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of this compound in its crystalline form. Unlike solution-state NMR, ssNMR can distinguish between different polymorphic forms (different crystal packings of the same molecule) and characterize intermolecular interactions such as hydrogen bonding. High-resolution solid-state ¹³C NMR, for instance, can reveal the number of crystallographically independent molecules in the asymmetric unit. Although specific ssNMR data for this compound is not available, this technique would be essential for a complete characterization of its solid-state properties.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, leading to the absolute structure determination of this compound.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) analysis, when a suitable single crystal can be grown, offers an unambiguous determination of the molecular structure. The analysis reveals the precise coordinates of each atom in the crystal lattice, confirming the connectivity and conformation of the molecule. Key parameters obtained from SCXRD include the crystal system, space group, and unit cell dimensions. While crystallographic data for numerous benzoic acid derivatives are available, specific single-crystal data for this compound were not found in the surveyed literature.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data (Hypothetical)

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing crystalline materials. It is particularly useful for identifying crystalline phases, determining the degree of crystallinity, and detecting polymorphism. The PXRD pattern is a fingerprint of a specific crystalline solid. By comparing the experimental PXRD pattern with simulated patterns from single-crystal data, one can confirm the phase purity of a bulk sample. Although no experimental PXRD data for this compound has been published, this technique would be vital for quality control and the study of its solid-state forms.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding.

FTIR Spectroscopy: In FTIR spectroscopy, the absorption of infrared radiation by the molecule is measured, revealing the presence of specific functional groups. For this compound, characteristic vibrational bands would be expected for the N-H stretches of the primary and secondary amines, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and the C=C stretches of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule.

The positions of these vibrational bands can be influenced by the molecular environment, making vibrational spectroscopy a useful tool for studying hydrogen bonding and polymorphism. While specific experimental spectra for this compound are not available, the expected characteristic vibrational frequencies are summarized in the table below.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Amine) | Stretching | 3500 - 3300 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-N | Stretching | 1350 - 1250 |

Assignment of Characteristic Absorption Bands

The infrared (IR) and Raman spectra of this compound provide a wealth of information regarding its molecular vibrations. The characteristic absorption bands can be assigned to specific functional groups and vibrational modes within the molecule.

The IR spectrum is dominated by a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the carboxylic acid moieties, forming dimeric structures. The C=O stretching vibration of the carbonyl group in the carboxylic acid appears as a strong, sharp peak typically around 1700 cm⁻¹.

The aromatic nature of the compound is confirmed by the presence of C=C stretching vibrations within the aromatic rings, which are observed in the 1400-1600 cm⁻¹ region. Additionally, C-H stretching vibrations of the aromatic rings are found at slightly higher frequencies than 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. The N-H stretching vibrations of the primary and secondary amino groups give rise to characteristic bands in the 3200-3500 cm⁻¹ region. Specifically, primary amines usually show two bands in this region corresponding to symmetric and asymmetric stretching modes.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carbonyl | C=O Stretch | ~1700 (strong, sharp) |

| Aromatic Ring | C=C Stretch | 1400-1600 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Amino Groups | N-H Stretch | 3200-3500 |

| Carboxylic Acid | C-O Stretch | 1200-1300 |

Note: The exact positions of these bands can vary depending on the sample preparation and measurement conditions.

Hydrogen Bonding and Conformation Effects

Hydrogen bonding plays a crucial role in the molecular conformation and vibrational spectra of this compound. The presence of both hydrogen bond donors (O-H and N-H groups) and acceptors (C=O and N atoms) allows for the formation of both intra- and intermolecular hydrogen bonds.

The most significant effect of hydrogen bonding is observed in the O-H stretching band of the carboxylic acid group, as mentioned earlier. The formation of strong intermolecular hydrogen bonds in the solid state leads to a significant red-shift and broadening of this band.

Intramolecular hydrogen bonding can also occur, for instance, between the carboxylic acid proton and the nitrogen of the secondary amine, or between the secondary amine proton and the carbonyl oxygen. Such interactions can influence the conformation of the molecule, affecting the relative orientation of the two aromatic rings. These conformational changes, in turn, can lead to shifts in the vibrational frequencies of the involved functional groups. For example, the formation of an intramolecular hydrogen bond with the carbonyl group would be expected to lower the C=O stretching frequency.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions

Solvent Effects on Electronic Spectra

The electronic absorption and emission spectra of this compound are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This sensitivity arises from changes in the electronic distribution upon excitation.

In UV-Vis absorption spectroscopy, the molecule typically exhibits absorption bands corresponding to π-π* transitions within the aromatic rings. The position of these absorption maxima can shift depending on the solvent polarity. A red shift (bathochromic shift) with increasing solvent polarity is often observed for molecules where the excited state is more polar than the ground state. Conversely, a blue shift (hypsochromic shift) can occur if the ground state is more stabilized by the polar solvent than the excited state.

Fluorescence emission is generally even more sensitive to the solvent environment. The Stokes shift, which is the difference in energy between the absorption and emission maxima, often increases with increasing solvent polarity. This is because the excited state has a longer lifetime than the absorption process, allowing for reorientation of the solvent molecules around the excited, more polar state, thus lowering its energy before emission occurs.

Table 2: Hypothetical Solvent Effects on the UV-Vis and Fluorescence Spectra of this compound

| Solvent | Polarity Index | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| Hexane | 0.1 | 320 | 380 | 60 |

| Dichloromethane | 3.1 | 325 | 400 | 75 |

| Acetonitrile (B52724) | 5.8 | 330 | 420 | 90 |

Note: This table presents hypothetical data to illustrate the expected trend of solvatochromism. Actual values would need to be determined experimentally.

Spectroscopic Probes for Molecular Environment

The sensitivity of the fluorescence properties of this compound to its local environment makes it a potential candidate for use as a spectroscopic probe. For instance, its fluorescence emission wavelength and quantum yield could be used to report on the polarity of microenvironments, such as in biological membranes or polymer matrices. Changes in the fluorescence signal upon binding to a target molecule could also be utilized for sensing applications.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous determination of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), the elemental composition can be definitively established. The exact mass of the molecular ion of this compound (C₁₃H₁₂N₂O₂) is 228.0899 g/mol .

In addition to determining the molecular formula, HRMS is instrumental in elucidating the fragmentation pathways of the molecule. Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The precise masses of these fragment ions provide valuable information about the structure of the parent molecule.

Common fragmentation pathways for benzoic acid derivatives often involve the loss of the carboxylic acid group or parts of it. For this compound, characteristic fragmentation patterns could include:

Loss of H₂O (18 Da) from the carboxylic acid group.

Loss of COOH (45 Da) leading to the formation of a diphenylamine (B1679370) radical cation.

Cleavage of the C-N bond between the two aromatic rings.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. While comprehensive experimental MS/MS data for this compound is not extensively documented in publicly available literature, a theoretical fragmentation pattern can be proposed based on the known fragmentation behaviors of its constituent functional groups: a carboxylic acid, a secondary amine, and two aromatic rings. The molecular weight of this compound is approximately 228.25 g/mol . chemsrc.comnih.gov

In a typical MS/MS experiment, the molecule would first be ionized, likely forming a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 229.26. This precursor ion would then be subjected to collision-induced dissociation (CID), leading to the formation of several characteristic fragment ions.

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of bonds associated with the carboxylic acid and the secondary amine linker. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical or the entire carboxyl group. libretexts.org Amines are known to undergo alpha-cleavage, which in this case would involve the bonds adjacent to the nitrogen atom connecting the two phenyl rings.

One of the most anticipated primary fragmentation events would be the loss of a water molecule (H₂O) from the protonated parent ion, a common fragmentation for compounds containing a carboxylic acid group. Another significant fragmentation would likely be the cleavage of the C-N bond of the secondary amine, leading to the separation of the two aromatic ring structures. Further fragmentation could involve the loss of carbon monoxide (CO) from ions containing the carbonyl group.

The following table outlines the proposed major fragmentation pathways and the resulting theoretical fragment ions for this compound. It is important to note that this represents a theoretical fragmentation pattern, and actual experimental results may vary depending on the specific instrumentation and conditions used.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 229.26 ([M+H]⁺) | 211.25 | H₂O | Ion resulting from the loss of a water molecule from the carboxylic acid group. |

| 229.26 ([M+H]⁺) | 184.26 | COOH | Ion formed by the loss of the entire carboxyl group. |

| 229.26 ([M+H]⁺) | 136.08 | C₇H₆O₂ (Aminobenzoic acid moiety) | Ion corresponding to the protonated aminophenyl portion after C-N bond cleavage. |

| 229.26 ([M+H]⁺) | 93.07 | C₆H₅NO₂ (Carboxyanilino moiety) | Ion corresponding to the protonated aniline fragment. |

| 211.25 | 183.25 | CO | Ion resulting from the subsequent loss of carbon monoxide after the initial loss of water. |

Coordination Chemistry and Metal Complex Formation

Structural Analysis of Metal Complexes

Without published research on the synthesis of metal complexes with 2-(4-Aminoanilino)benzoic acid, there is no experimental data to discuss their characterization or structural features. To maintain scientific accuracy and adhere strictly to the subject compound, no further information can be provided.

X-ray Diffraction Studies of Coordination Geometries

For transition metal complexes, common coordination numbers of four and six give rise to tetrahedral, square planar, or octahedral geometries spuvvn.edu. In complexes of the parent molecule, anthranilic acid, X-ray studies have revealed various coordination modes. Depending on the metal ion, it can act as a monodentate or a tridentate N,O,O'-type ligand nih.gov.

Given the structure of this compound, it is expected to behave as a bidentate or tridentate ligand. A common coordination mode would involve the nitrogen of the secondary amine and one of the oxygen atoms of the deprotonated carboxylate group, forming a stable six-membered chelate ring. The primary amino group on the second phenyl ring could also participate in coordination, potentially leading to the formation of polynuclear or polymeric structures. Powder XRD is often used to confirm the crystalline nature of synthesized metal complexes spuvvn.edu.

Table 1: Common Coordination Geometries in Metal Complexes

| Coordination Number | Geometry |

| 4 | Tetrahedral |

| 4 | Square Planar |

| 5 | Trigonal Bipyramidal |

| 5 | Square Pyramidal |

| 6 | Octahedral |

This interactive table summarizes common coordination geometries found in transition metal complexes.

Magnetic Moment and Electron Paramagnetic Resonance (EPR) Studies

Magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful tools for probing the electronic structure of metal complexes, particularly those containing unpaired electrons.

Magnetic Moment: The effective magnetic moment (μ_eff), determined from magnetic susceptibility measurements, provides information about the number of unpaired electrons in a complex and, by extension, its geometry and the spin state of the central metal ion. For instance, studies on metal complexes of the related N-phenyl anthranilic acid have shown results consistent with specific geometries sjctni.edu. For example, a Co(II) complex exhibiting a magnetic moment of 4.9 B.M. suggests a high-spin octahedral geometry, while a Ni(II) complex with a moment of 3.2 B.M. is also indicative of an octahedral arrangement. A Cu(II) complex with a magnetic moment of 1.9 B.M. is typical for a d⁹ system with one unpaired electron, often in a distorted octahedral geometry sjctni.edu.

EPR Spectroscopy: EPR is used to study paramagnetic species, providing detailed information about the metal ion's environment. The technique measures the absorption of microwave radiation by an unpaired electron in a magnetic field. The resulting g-tensor values are characteristic of the metal ion's identity, oxidation state, and coordination geometry. For example, EPR studies of certain iron(III) spin crossover complexes have been used to predict g-tensor components and understand the electronic structure in different spin states researcher.life.

Spectroscopic Investigations of Metal-Ligand Interactions

UV-Vis and Fluorescence Quenching Studies Upon Complexation